
2,6-Dichloroquinoxaline
Overview
Description
2,6-Dichloroquinoxaline (CAS: 18671-97-1) is a halogenated heterocyclic compound with the molecular formula C₈H₄Cl₂N₂ and a molecular weight of 199.04 g/mol. It is a white to orange-green crystalline solid with a melting point range of 153–157°C and a boiling point of 278.6°C at 760 mmHg. It is insoluble in water but soluble in aromatic solvents like benzene and toluene . The compound is synthesized via condensation, cyclization, and chlorination reactions using precursors such as 4-chloro-o-nitroaniline and diketene, with optimized methods achieving >99% purity . Its primary applications include serving as an intermediate in agrochemicals (e.g., the herbicide quizalofop-ethyl) and pharmaceuticals, where it undergoes nucleophilic substitution reactions to generate bioactive derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroquinoxaline typically involves the condensation of P-chloro-o-nitroaniline with diketene, followed by a series of reactions including cyclization, reduction, acidification, and chlorination . The reduction step employs sodium hydrosulfide as a reducing agent, and the chlorination step can be carried out using thionyl chloride, phosphorus pentachloride, phosgene, or phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the raw materials are combined under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, thiols, or phenols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate and solvents such as N,N-dimethylformamide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Sodium hydrosulfide is a typical reducing agent used in the synthesis process.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2,6-Dichloroquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases and histone deacetylases, which are crucial in cancer cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, this compound induces apoptosis (programmed cell death) in cancer cells and disrupts cellular signaling pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Compounds for Comparison :
- 2,3-Dichloroquinoxaline
- 2-Chloro-6-nitroquinoxaline
- 6-Bromo-2,3-dichloroquinoxaline
Structural Insights :
- Positional Reactivity: In this compound, the chlorine atoms at positions 2 and 6 exhibit lower C-Cl BDE (93 kcal/mol), making them more reactive toward nucleophilic substitution compared to chlorine atoms in other positions (e.g., 97 kcal/mol in chlorobenzene) . In contrast, 2,3-dichloroquinoxaline shows higher reactivity at the 3-position due to electronic effects. For example, in 6-bromo-2,3-dichloroquinoxaline, the 3-Cl is preferentially substituted by hydrazine due to the electron-withdrawing (-R) effect of bromine .
- Electronic Polarization: 2,3-Dichloroquinoxaline displays distinct phosphorescence polarization patterns in host crystals like durene, with Type I (x-polarized) and Type II (z-polarized) emissions arising from spin-orbit and vibronic coupling . No such data exists for this compound.
Reactivity in Substitution Reactions :
Key Findings :
- Regioselectivity: The 2-position in this compound is more reactive than the 6-position in nucleophilic substitutions due to steric and electronic factors. For example, Sonogashira cross-coupling occurs selectively at position 2 .
- Steric Effects: Bulky substituents at position 6 in this compound hinder reactions at the adjacent chlorine, unlike the less sterically constrained 2,3-isomer .
Mechanistic Insights :
- Derivatives of this compound exhibit antibacterial activity by disrupting cell membrane integrity, as shown in MIC assays against E. coli and S. aureus .
- 2,3-Dichloroquinoxaline derivatives act as histone deacetylase (HDAC) inhibitors, inducing apoptosis in cancer cells via epigenetic modulation .
Data Tables
Table 1: Key Physicochemical Properties
Property | This compound | 2,3-Dichloroquinoxaline |
---|---|---|
Melting Point (°C) | 153–157 | ~160 (estimated) |
Boiling Point (°C) | 278.6 | 290 (estimated) |
Solubility | Insoluble in water | Similar profile |
Table 2: Reaction Selectivity in Cross-Coupling
Reaction Type | This compound | 2,3-Dichloroquinoxaline |
---|---|---|
Sonogashira Coupling | Position 2 | Position 3 |
Nucleophilic Substitution | Position 2 > 6 | Position 3 > 2 |
Biological Activity
2,6-Dichloroquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on a review of current literature.
This compound can be synthesized through various methods, including nucleophilic aromatic substitution reactions. The presence of chlorine atoms at the 2 and 6 positions makes it an excellent electrophile for further functionalization, leading to a variety of derivatives with enhanced biological activities .
Biological Activities
The biological activities of this compound and its derivatives include:
- Antimicrobial Activity : Research indicates that quinoxaline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound have shown promising results in inhibiting bacterial growth .
- Anticancer Properties : A notable study demonstrated that certain derivatives of quinoxaline possess substantial cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound exhibited IC50 values in the low micromolar range against human breast (MCF7) and lung (NCIH460) cancer cell lines .
- Antiviral Activity : Some derivatives have been tested for their antiviral properties, showing effectiveness against viruses such as the herpes simplex virus (HSV) and cytomegalovirus. The mechanism often involves the inhibition of viral replication .
- Anti-inflammatory Effects : Quinoxaline derivatives have also been explored for their anti-inflammatory potential. Studies have indicated that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications at various positions on the quinoxaline ring can significantly alter its pharmacological properties. For instance:
Substituent Position | Effect on Activity |
---|---|
2-position | Enhances antibacterial activity |
3-position | Increases anticancer efficacy |
6-position | Critical for antiviral activity |
This table summarizes how different substitutions can impact the biological efficacy of quinoxaline derivatives.
Case Studies
- Anticancer Activity : A study synthesized a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline derivatives which were evaluated for their cytotoxicity against a panel of cancer cell lines. The results showed that certain modifications led to IC50 values lower than that of doxorubicin, a standard chemotherapy drug .
- Antimicrobial Efficacy : In another study, several new symmetrically and asymmetrically substituted quinoxalines were synthesized from this compound. These compounds demonstrated significant antibacterial activity with minimal toxicity to normal cells .
Q & A
Q. What are the recommended synthetic methodologies for 2,6-Dichloroquinoxaline in academic research?
Basic
A robust approach involves nucleophilic aromatic substitution under microwave-assisted conditions, avoiding metal catalysts. For example, reacting 2-amino-5-aryl-1,3,4-oxadiazole with halogenated precursors in ethanol under reflux (6 hours) yields substituted quinoxalines . Post-synthesis, recrystallization (e.g., from methanol) and zone refining (300+ passes) ensure purity, as demonstrated for structurally similar dichloroquinoxaline derivatives .
Q. How should this compound be stored to maintain stability in laboratory settings?
Basic
Store in an inert atmosphere (e.g., nitrogen) at 2–8°C in airtight containers. Avoid moisture and light exposure, as degradation can alter photophysical properties. Safety protocols include using fume hoods and PPE due to acute toxicity (oral, skin, and eye hazards) .
Q. What purification techniques optimize this compound yield and purity?
Basic
Zone refining (300+ passes) and Bridgman crystal growth are effective for high-purity single crystals. Post-synthesis, recrystallization from non-polar solvents (e.g., toluene) removes impurities. Monitor purity via GC analysis (min. 98% purity threshold) .
Q. How does solubility influence solvent selection for reactions involving this compound?
Basic
this compound is insoluble in water but dissolves in aromatic solvents (benzene, toluene). Solvent choice should align with reaction thermodynamics—e.g., ethanol for microwave-assisted synthesis . Pre-saturate solvents to avoid precipitation during kinetic studies.
Q. Which spectroscopic methods best characterize the electronic structure of this compound?
Advanced
Phosphorescence spectroscopy at cryogenic temperatures (1.2–1.3 K) using a McPherson Model 2051 monochromator (0.8–2 Å bandwidth) resolves zero-field splitting and spin-orbit coupling . Optically Detected Magnetic Resonance (ODMR) identifies triplet sublevel dynamics, though substituent position (2,6 vs. 2,3) may alter polarization patterns .
Q. How can computational methods predict this compound’s reactivity in substitution reactions?
Advanced
Density Functional Theory (DFT) calculates transition-state geometries and regioselectivity. For example, quadrant-by-quadrant analysis of transition states guides ligand design for enantioselective reactions . Compare computed vs. experimental LogP values (2.95) to validate models .
Q. How do substituent positions (2,6 vs. 2,3) affect photophysical properties in dichloroquinoxalines?
Advanced
The 2,6 isomer’s symmetry may reduce spin-orbit vibronic coupling compared to 2,3-dichloroquinoxaline, altering phosphorescence polarization. Use spatial polarization experiments (rotating crystal axes) to map emission anisotropy . Contrast Type I (x-polarized) and Type II (z-polarized) bands .
Q. How can researchers resolve contradictions in reported phosphorescence lifetimes?
Advanced
Control spin-lattice relaxation (SLR) effects by varying temperature (1.3–4.2 K) and excitation modes (continuous vs. flash). For 2,3-dichloroquinoxaline, SLR from Tx to Tz sublevels explains lifetime discrepancies; similar protocols apply to 2,6 derivatives .
Q. What experimental designs are critical for studying this compound’s photodynamics?
Advanced
Use flash excitation (Chadwick-Helmuth Model 135N/1 source) to populate triplet states transiently. Monitor microwave-induced transients with a cooled EMI 9558QA photomultiplier. Calibrate monochromators to 3060–3120 Å for excitation .
Q. How are triplet-state kinetics analyzed for halogenated quinoxalines?
Advanced
Adiabatic inversion experiments determine sublevel populations and intersystem crossing rates. For 2,3-dichloroquinoxaline, Ty→Tx transitions enhance emission intensity; apply similar microwave-frequency sweeps (e.g., 100 MHz shifts) to 2,6 derivatives .
Q. Notes
Properties
IUPAC Name |
2,6-dichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOKVKYNVKVWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066398 | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18671-97-1 | |
Record name | 2,6-Dichloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18671-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018671971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DICHLOROQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VQU5GY7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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